molecular formula C5H4N2OS B3056988 Imidazo[2,1-b]thiazol-6(5H)-one CAS No. 757929-68-3

Imidazo[2,1-b]thiazol-6(5H)-one

Cat. No. B3056988
CAS RN: 757929-68-3
M. Wt: 140.17 g/mol
InChI Key: GNKZEMSGQIOGGI-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazol-6(5H)-one is a heterocyclic compound . It is a part of a class of compounds that have gained significant attention due to their broad spectrum of important bioactivities .


Synthesis Analysis

The synthesis of Imidazo[2,1-b]thiazol-6(5H)-one derivatives involves a combination of piperazine and various 1,2,3 triazoles . A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles has been developed .


Molecular Structure Analysis

The molecular structure of Imidazo[2,1-b]thiazol-6(5H)-one is complex, with a combination of nitrogen-containing fused heterocycles . The molecular weight of a related compound, (6-chloro-imidazo[2,1-b]thiazol-5-yl)-methanol, is 188.63 .


Chemical Reactions Analysis

Imidazo[2,1-b]thiazol-6(5H)-one derivatives have been synthesized using a catalyst-free microwave-assisted procedure . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of Imidazo[2,1-b]thiazol-6(5H)-one derivatives can vary depending on the specific compound. For example, (1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride is a solid .

Scientific Research Applications

Therapeutic Versatility

Imidazo[2,1-b]thiazole derivatives exhibit a range of pharmacological activities, making them a versatile moiety in medicinal chemistry. These derivatives are involved in the development of new therapeutic agents due to their diverse pharmacological properties (Shareef, Khan, Babu, & Kamal, 2019).

Pharmaceutical Applications

Imidazo[2,1-b]thiazoles have been explored for their ability to stimulate the expression of endothelial nitric oxide synthase, an enzyme with significant physiological importance. This exploration includes the synthesis of novel imidazo[2,1-b]thiazoles not previously reported in chemical literature, highlighting their potential in treating various diseases (Karimian, 2009).

Antimicrobial Activity

Studies on imidazo[2,1-b]thiazole derivatives as antimicrobial agents for treating genitourinary infections have shown promising results. Specific derivatives demonstrate effective antimicrobial activity against fungi, Gram-positive, and Gram-negative bacteria, with a reduced impact on beneficial Lactobacillus strains (Morigi et al., 2017).

Anticancer Potential

Imidazo[2,1-b]thiazole derivatives have been identified as potential antiproliferative agents with mechanisms like kinase inhibition and tubulin inhibition. A decade-long review (2011-2020) of these compounds highlighted their significance in cancer treatment, emphasizing the need for further research in this area (Sbenati et al., 2020).

Synthesis Techniques

Novel synthesis methods have been developed for imidazo[2,1-b]thiazol-5-amine derivatives. These methods show tolerance towards a range of aromatic aldehydes, expanding the possibilities for creating diverse derivatives (Mahdavi et al., 2012).

Antisecretory Properties

Imidazo[2,1-b]thiazole derivatives have shown significant antisecretory activity, relevant in the context of antiulcer agents. This property was particularly noted in 5-cyanomethyl-6-methylimidazo[2,1-b]thiazole (Andreani et al., 2000).

Cytotoxicity Against Cancer Cells

Research on novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives has shown promising cytotoxic effects against human cancer cell lines, indicating the potential of these compounds in cancer therapy (Ding et al., 2012).

Safety And Hazards

Safety and hazards associated with Imidazo[2,1-b]thiazol-6(5H)-one derivatives can vary. For instance, (1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride is classified as non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

Future Directions

Imidazo[2,1-b]thiazol-6(5H)-one derivatives have shown promising results in the field of medicinal chemistry, particularly as potential anti-mycobacterial agents . Future research could focus on further exploring these compounds as promising antiproliferative leads .

properties

IUPAC Name

5H-imidazo[2,1-b][1,3]thiazol-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2OS/c8-4-3-7-1-2-9-5(7)6-4/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKZEMSGQIOGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2N1C=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404951
Record name Imidazo[2,1-b]thiazol-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[2,1-b]thiazol-6(5H)-one

CAS RN

757929-68-3
Record name Imidazo[2,1-b]thiazol-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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